

# ATX-295: A Targeted Approach for Chromosomally Unstable Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AK 295   |           |
| Cat. No.:            | B1664479 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Lexington, Mass. – November 20, 2025 – ATX-295, a novel, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A, is emerging as a promising therapeutic strategy for a range of chromosomally unstable (CIN) cancers. Developed by Accent Therapeutics, ATX-295 is currently in Phase 1/2 clinical trials and has demonstrated significant preclinical activity in tumor models characterized by high levels of chromosomal instability, particularly those with whole genome doubling (WGD). This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and ongoing clinical development of ATX-295.

# Core Mechanism of Action: Exploiting a Key Vulnerability in CIN Cancers

ATX-295 selectively targets KIF18A, a motor protein essential for the proper alignment of chromosomes during mitosis.[1] In healthy, chromosomally stable cells, KIF18A's role is not critical for survival. However, many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), exhibit a high degree of chromosomal instability.[2] These CIN cancer cells are highly dependent on KIF18A to manage their chaotic chromosomal content during cell division.[2]

By inhibiting the ATPase activity of KIF18A, ATX-295 disrupts this crucial process, leading to improper chromosome segregation, prolonged mitotic arrest, and ultimately, apoptotic cell



death in cancer cells.[1] This targeted approach spares healthy cells, suggesting a potentially favorable therapeutic window.[2]

Below is a diagram illustrating the proposed signaling pathway of ATX-295 in chromosomally unstable cancer cells.



Click to download full resolution via product page

Caption: Proposed mechanism of action of ATX-295.

# **Preclinical Efficacy: A Data-Driven Overview**

Preclinical studies have demonstrated the potent and selective anti-tumor activity of ATX-295 in various CIN cancer models. A key finding is the identification of whole genome doubling (WGD) as a strong predictive biomarker for sensitivity to ATX-295.

### In Vitro Activity

A large-scale screen utilizing the PRISM platform, which assesses cell viability across hundreds of cancer cell lines, revealed that 18% of 826 cell lines are dependent on KIF18A for their proliferation and survival. This sensitivity was particularly pronounced in ovarian, breast, and lung cancer cell lines.



| Parameter                         | Value                 | Source |
|-----------------------------------|-----------------------|--------|
| KIF18A ATPase Activity IC50       | 16 nM                 | [3]    |
| KIF18A ATPase Activity IC50       | 18 nM                 | [4]    |
| PRISM Screen KIF18A<br>Dependency | 18% of 826 cell lines | [3]    |

# **In Vivo Efficacy**

The anti-tumor activity of ATX-295 has been validated in multiple in vivo models, including cell line-derived xenografts and patient-derived xenografts (PDX).

OVCAR-3 Xenograft Model (WGD-positive): In the WGD-positive OVCAR-3 ovarian cancer xenograft model, oral administration of ATX-295 led to dose-dependent tumor regression. In contrast, no anti-tumor activity was observed in a WGD-negative xenograft model, highlighting the specificity of ATX-295 for WGD cancers.

| Treatment Group | Dosage       | Outcome          | Source |
|-----------------|--------------|------------------|--------|
| ATX-295         | 10 mg/kg BID | Tumor Regression | [3]    |
| ATX-295         | 15 mg/kg BID | Tumor Regression | [3]    |
| Vehicle Control | -            | Tumor Growth     | [3]    |

Ovarian Cancer Patient-Derived Xenograft (PDX) Models: A mouse clinical trial format utilizing a panel of ovarian cancer PDX models further confirmed the efficacy of ATX-295.

| Treatment | Dosage       | Response<br>Rate                | WGD Status of<br>Responders                | Source |
|-----------|--------------|---------------------------------|--------------------------------------------|--------|
| ATX-295   | 30 mg/kg BID | 61% (Tumor<br>stasis or better) | 73% of responding models were WGD-positive | [3]    |



# **Experimental Protocols**

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of ATX-295.

# **PRISM Cell Line Screening**

The PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) assay is a high-throughput method used to assess the sensitivity of a large number of cancer cell lines to a test compound.

Workflow Diagram:





Click to download full resolution via product page

Caption: Overview of the PRISM screening workflow.

Methodology:



- Cell Line Preparation: A library of hundreds of cancer cell lines is engineered to express unique 24-nucleotide barcodes.
- Pooling: Cell lines are pooled together in groups of approximately 25, based on similar growth rates.
- Plating and Dosing: The cell line pools are dispensed into 384-well plates. ATX-295 is added at a range of concentrations.
- Incubation: Plates are incubated for 5 days to allow for cell proliferation and drug effect.
- Lysis and Barcode Detection: Cells are lysed, and the relative abundance of each cell line's barcode is quantified using a Luminex bead-based detection method.
- Data Analysis: The change in barcode abundance in treated versus control wells is used to determine the effect of ATX-295 on the viability of each cell line.

## In Vivo Xenograft and PDX Models

These studies are crucial for evaluating the anti-tumor efficacy and tolerability of ATX-295 in a living organism.

Workflow Diagram:





Click to download full resolution via product page

Caption: General workflow for in vivo xenograft and PDX studies.

#### Methodology:

- Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor cells.
- Tumor Implantation:



- Xenografts: Cultured human cancer cell lines (e.g., OVCAR-3) are injected subcutaneously into the flanks of the mice.
- PDX: Tumor fragments from a patient's cancer are surgically implanted subcutaneously.
- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- Drug Administration: ATX-295 is administered orally at specified doses and schedules (e.g., twice daily, BID). The control group receives a vehicle solution.
- Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
- Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for biomarker analysis, such as immunohistochemistry for phospho-histone H3 (a marker of mitotic arrest).

### **Determination of Whole Genome Doubling (WGD)**

WGD status is a critical biomarker for predicting sensitivity to ATX-295. It can be determined from genomic data.

Methodology: WGD can be inferred from next-generation sequencing data (whole-exome or whole-genome sequencing) of tumor samples. Algorithms analyze allele frequencies and copy number variations across the genome. A tumor is typically classified as WGD-positive if a significant portion of the genome shows evidence of a doubling event, often characterized by a high proportion of the genome with a major copy number of two or more.

## Clinical Development: The ATX-295 Phase 1/2 Trial

ATX-295 is currently being evaluated in a first-in-human, open-label, Phase 1/2 clinical trial (NCT06799065).[2][5]

#### Study Design:

 Phase 1 (Dose Escalation): This part of the study is designed to determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of ATX-295 in



patients with advanced solid tumors.

Phase 2 (Dose Expansion): Once the RP2D is established, the study will enroll cohorts of
patients with specific cancer types, including high-grade serous ovarian cancer and triplenegative breast cancer, to further evaluate the anti-tumor activity of ATX-295.

#### Key Objectives:

- To evaluate the safety and tolerability of ATX-295.
- To determine the maximum tolerated dose (MTD) and the RP2D.
- To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of ATX-295.
- To assess the preliminary anti-tumor activity of ATX-295.

Patient Population: The trial is enrolling patients with locally advanced or metastatic solid tumors for whom standard therapies have failed.[5]

### **Future Directions**

The development of ATX-295 represents a significant advancement in precision oncology. The strong preclinical data, coupled with a clear patient selection biomarker in WGD, provides a solid foundation for the ongoing clinical trials. Future research will focus on further elucidating the mechanisms of resistance to KIF18A inhibition and exploring potential combination therapies to enhance the efficacy of ATX-295 in a broader patient population. The results of the Phase 1/2 trial are eagerly awaited and will be instrumental in defining the future role of ATX-295 in the treatment of chromosomally unstable cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]



- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accent Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of Novel KIF18A Inhibitor ATX-295 and Receives FDA Fast Track Designation for Lead Assets ATX-295 and DHX9 Inhibitor ATX-559 [prnewswire.com]
- To cite this document: BenchChem. [ATX-295: A Targeted Approach for Chromosomally Unstable Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664479#atx-295-s-effect-on-chromosomally-unstable-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com